molecular formula C13H10N4O4 B2971513 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 919861-69-1

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2971513
CAS No.: 919861-69-1
M. Wt: 286.247
InChI Key: QXQJBQPSYPTZGH-UHFFFAOYSA-N
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Description

N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyphenyl group and at the 2-position with an isoxazole-5-carboxamide moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its electron-deficient nature, which enhances binding interactions in biological systems.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-19-9-5-3-2-4-8(9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQJBQPSYPTZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of isoxazole derivatives with oxadiazole units. The resulting compound features a complex structure that contributes to its biological activity. The presence of methoxy and oxadiazole groups enhances the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit notable antimicrobial properties. For instance, a related compound demonstrated good antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to standard antibiotics like ciprofloxacin.

CompoundMIC (µg/mL)Bacterial Strains Tested
5a20P. aeruginosa
5b11K. aerogenes
5d15S. aureus

These results suggest that modifications in the chemical structure, such as the introduction of halogen substituents on the aromatic ring, can enhance antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies indicate that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).

In one study, compounds similar to this compound showed IC50 values in the micromolar range:

CompoundIC50 (µM)Cancer Cell Lines Tested
5a2.3Huh7
5r17.9MCF12A

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase. Flow cytometry assays revealed that these compounds can significantly increase p53 expression levels and caspase-3 cleavage in cancer cells, leading to programmed cell death .

Other Biological Activities

Beyond antimicrobial and anticancer properties, compounds containing oxadiazole units have been reported to exhibit antiparasitic activity and inhibition of carbonic anhydrases relevant to cancer therapy. For example, some derivatives showed selective inhibition against hCA IX and hCA II at nanomolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and activities of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, we compare it with structurally analogous compounds reported in the literature. Key comparisons focus on substituent effects, antiproliferative activity, and structural diversity (Table 1).

Table 1: Structural and Activity Comparison of Selected Oxadiazole Derivatives

Compound Name Substituents (Oxadiazole Positions) Molecular Weight Key Activity/Findings Reference
This compound 5: 2-Methoxyphenyl; 2: Isoxazole-5-carboxamide ~342.3* Structural data inferred; activity pending
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) 5: 4-Chlorophenyl; 2: 2-Methoxyphenylamine 317.7 Antiproliferative activity (Mean GP: 45.20%)
4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl} phenol (4c) 5: 2-Methoxyphenylamine; 2: Phenol 299.3 Antiproliferative activity (Mean GP: 56.73%)
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) 5: 4-Chloro-2-phenoxyphenyl; 2: 4-Methylpyridinyl 437.9 Structural characterization (IR, NMR, Mass)
N-5-Tetrazolyl-N′-arylacylurea derivatives (e.g., 2h, 2j) Tetrazole core with arylacylurea substituents ~250–350 Plant growth regulation (auxin/cytokinin activity)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The antiproliferative activity of oxadiazole derivatives is highly substituent-dependent. Compound 4b (5-(4-chlorophenyl), 2-(2-methoxyphenylamine)) exhibits stronger antiproliferative activity (mean growth percent (GP): 45.20%) compared to 4c (GP: 56.73%), suggesting that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance activity relative to phenol substituents .

Structural Analogues with Divergent Moieties: Compound 6d replaces the isoxazole-carboxamide with a 4-methylpyridinyl group, which may alter binding kinetics due to pyridine’s basicity and planar geometry. Tetrazole-based derivatives (e.g., 2h, 2j) demonstrate that bioisosteric replacement of oxadiazole with tetrazole shifts activity toward plant growth regulation rather than antiproliferation, highlighting the role of heterocycle electronic properties in target specificity .

In contrast, chlorophenyl substituents (e.g., 4b) introduce electron-withdrawing effects that may stabilize charge-transfer interactions in biological targets .

Q & A

Basic: What are the common synthetic routes for synthesizing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide and its derivatives?

Methodological Answer:
The synthesis typically involves coupling a 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivative with a carboxylic acid or ester via nucleophilic substitution. Key steps include:

  • Intermediate Preparation : Use tert-butyl esters (e.g., tert-butyl 3-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoate) to protect the carboxylic acid group during coupling .
  • Thiol Activation : React the oxadiazole-thiol with K₂CO₃ in acetone to generate a thiolate ion, which displaces leaving groups (e.g., methylsulfonyl) from the carboxylic acid derivative .
  • Deprotection : Remove the tert-butyl group under acidic conditions (e.g., TFA) to yield the final carboxylic acid derivative .

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